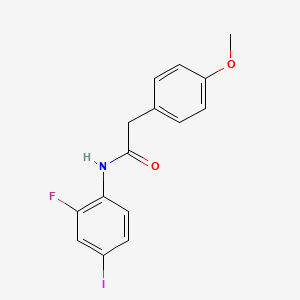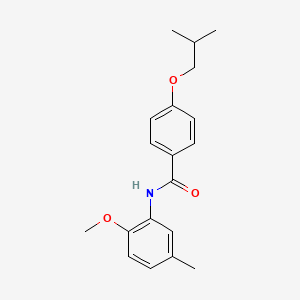
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide
Descripción general
Descripción
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide, also known as IBMP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP is a derivative of benzamide and is classified as a small molecule inhibitor.
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between this compound and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the enzyme being inhibited. For example, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in enhanced cognitive function. On the other hand, the inhibition of carbonic anhydrase can lead to the reduction of acid secretion in the stomach, making this compound a potential treatment for gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide is its small size, which makes it an ideal candidate for small molecule inhibitor studies. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its specificity towards certain enzymes, which can limit its applications in other areas of research.
Direcciones Futuras
There are several future directions for 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide research. One potential area of research is the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by the dysfunction of acetylcholinesterase. Additionally, the inhibition of carbonic anhydrase by this compound can be explored further for the treatment of gastric ulcers and other related disorders. Furthermore, the development of new synthetic methods for this compound can lead to the production of more potent inhibitors with broader applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its small size and ease of synthesis make it an ideal candidate for small molecule inhibitor studies. This compound has been shown to inhibit the activity of various enzymes, leading to diverse biochemical and physiological effects. Future research can lead to the development of new drugs for the treatment of various diseases, making this compound a promising compound for the pharmaceutical industry.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a small molecule inhibitor for various enzymes. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, phosphodiesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)12-23-16-8-6-15(7-9-16)19(21)20-17-11-14(3)5-10-18(17)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBKQGVACOTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
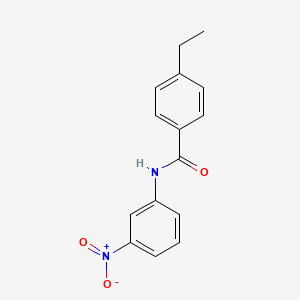
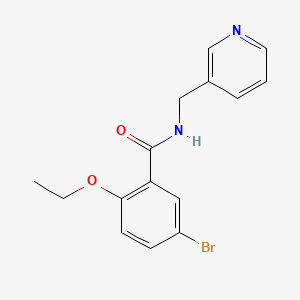
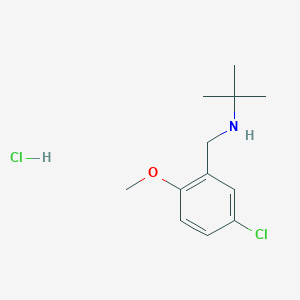
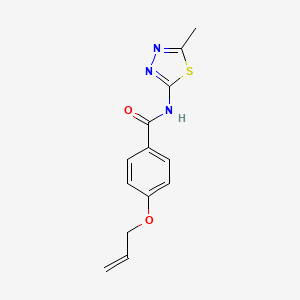


![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
